Armstrong acid
Description
Armstrong Acid, systematically named 1,5-naphthalenedisulfonic acid (1,5-NDSA), is an organic compound with the chemical formula C₁₀H₈O₆S₂ and CAS number 81-04-9 . It is a white to yellowish-brown crystalline solid with a molecular weight of 288.3 g/mol and a density of 1.704 g/cm³. The compound is sparingly soluble in water but highly soluble in polar organic solvents due to its two sulfonic acid (-SO₃H) groups, which confer strong acidity and hydrophilic character .
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
25059-14-7 |
|---|---|
Molecular Formula |
C10H8NaO4S |
Molecular Weight |
247.22 g/mol |
IUPAC Name |
sodium;2-hydroxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O4S.Na/c11-9-6-5-7-3-1-2-4-8(7)10(9)15(12,13)14;/h1-6,11H,(H,12,13,14); |
InChI Key |
LQELEHYKRUQLJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])O.[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)O.[Na] |
Other CAS No. |
25059-14-7 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
Naphthalene undergoes sequential sulfonation at the 1- and 5-positions due to the thermodynamic stability of the 1,5-disulfonic isomer. The reaction is exothermic and typically conducted at elevated temperatures (80–150°C):
$$
\text{C}{10}\text{H}8 + 2 \text{SO}3 \rightarrow \text{C}{10}\text{H}6(\text{SO}3\text{H})_2
$$
Optimization Parameters
Key factors influencing yield and selectivity include:
Industrial implementations often use oleum (20–30% free $$\text{SO}_3$$) to maintain reactivity while minimizing side reactions like trisulfonation.
Low-Temperature Sulfonation with Liquid $$\text{SO}_3$$
Modern protocols employ liquid $$\text{SO}_3$$ in inert solvents (e.g., dichloroethane) at subzero temperatures to enhance regioselectivity.
Patent-Based Methodology (US4600542A)
A patented process achieves 92–95% purity by controlling sulfonation at -40°C to +10°C:
- Solvent System : Dichloroethane or chlorobenzene (prevents naphthalene sublimation).
- Stoichiometry : 3–5 mol $$\text{SO}_3$$ per mol naphthalene.
- Workup : Post-reaction, the mixture is quenched with 50% $$\text{H}2\text{SO}4$$ to precipitate Armstrong's acid tetrahydrate.
Table 1 : Low-Temperature Process Conditions
| Component | Quantity | Role |
|---|---|---|
| Naphthalene | 1 mol | Substrate |
| Liquid $$\text{SO}_3$$ | 3.2 mol | Sulfonating agent |
| Dichloroethane | 500 mL | Solvent |
| Reaction Temp | -7°C to -8°C | Regioselectivity control |
Solvent and Temperature Effects on Regioselectivity
The choice of solvent and temperature critically directs sulfonation toward the 1,5-isomer:
Solvent Polarity
Temperature Gradients
- >150°C : Promotes 2-sulfonation (kinetic control).
- <0°C : Favors 1,5-disulfonation (thermodynamic control).
Table 2 : Solvent-Temperature Interplay
| Solvent | Temperature Range | Dominant Product | Yield (%) |
|---|---|---|---|
| Dichloroethane | -10°C to 0°C | 1,5-Disulfonic acid | 89–92 |
| Sulfolane | 150°C | 2-Sulfonic acid | 78 |
Industrial-Scale Production Considerations
Reactor Design
Byproduct Management
Common impurities include:
- 1,6- and 2,7-Disulfonic Isomers : Minimized via low-temperature protocols.
- Trisulfonic Acids : Controlled by limiting $$\text{SO}_3$$ stoichiometry.
Purification and Isolation
Crude Armstrong's acid is purified through:
Acidic Crystallization
Salt Formation
- Disodium salts are precipitated using $$\text{NaOH}$$ for pharmaceutical applications:
$$
\text{C}{10}\text{H}6(\text{SO}3\text{H})2 + 2 \text{NaOH} \rightarrow \text{C}{10}\text{H}6(\text{SO}3\text{Na})2 + 2 \text{H}_2\text{O}
$$
Analytical Validation
Chemical Reactions Analysis
Hydrolysis and Diol Formation
Fusion with sodium hydroxide followed by acidification produces 1,5-dihydroxynaphthalene :
The intermediate 1-hydroxynaphthalene-5-sulfonic acid is isolable and serves as a precursor for specialty chemicals .
Nitration and Amino Derivatives
Nitration of Armstrong's acid introduces nitro groups at activated positions, forming nitrodisulfonic acids . Subsequent reduction yields amino derivatives:
These intermediates are valuable for synthesizing dyes and pharmaceuticals .
Thermal Stability and Desulfonation
Recent studies on sulfonated polyphenylenes derived from Armstrong's acid reveal:
-
Thermal deprotection of neopentyl sulfonate esters at 150°C releases isopentylene, enabling clean conversion to sulfonic acid groups .
-
DFT calculations comparing desulfonation barriers:
| Model Compound | Desulfonation Position | Protonation Energy (kJ/mol) |
|---|---|---|
| M1 (Reference) | C1 | 53 |
| M2 (AA-based) | C5 | 57 |
These results indicate superior stability of Armstrong's acid derivatives compared to conventional sulfonated polymers under acidic conditions .
Polymer Cross-Linking and Proton Conductivity
In proton-exchange membranes (PEMs), Armstrong's acid copolymers exhibit:
-
High ion-exchange capacity (IEC) : 2.33 mequiv/g.
-
Water uptake (WU) : Controlled to 50 wt% via thermal cross-linking .
Key Stability Insights from Experimental Data
Scientific Research Applications
Chromatography
Armstrong acid plays a significant role in chromatography, particularly in high-performance liquid chromatography (HPLC). Its disodium salt form is often utilized as a divalent counterion for forming salts of basic drug compounds. This application is crucial for enhancing the solubility and stability of drugs during separation processes.
Key Features:
- Electrolyte in Chromatography : The disodium salt acts as an electrolyte, improving the performance of chromatographic techniques.
- Retention Mechanism : this compound can be effectively retained on negatively charged columns, enhancing peak shape and resolution during analysis .
Proton-Conducting Membranes
Recent studies have highlighted the potential of polyphenylenes derived from this compound as polymeric proton conductors. These materials are being explored for use in fuel cells due to their high proton conductivity and thermal stability.
Case Study Insights:
- Conductivity Measurements : Research shows that non-cross-linked membranes based on this compound exhibit proton conductivities exceeding 100 mS/cm, which is essential for fuel cell applications .
- Thermal Stability : The thermal degradation temperature of these membranes suggests they can withstand operational conditions in fuel cells without significant loss of functionality .
Synthesis of Drug Salts
This compound's ability to form salts with basic drug compounds has made it a valuable reagent in pharmaceutical chemistry. The formation of naphthalenedisulfonate salts can enhance the pharmacokinetic properties of drugs.
Application Example:
- Drug Formulation : The disodium salt derived from this compound has been successfully employed to improve the solubility and bioavailability of various pharmaceutical agents, facilitating more effective drug delivery systems .
Environmental Applications
The compound has also been investigated for its potential use in environmental chemistry, particularly in water purification processes. Its strong acidic nature allows it to interact effectively with various pollutants, aiding in their removal from contaminated water sources.
Comparative Data Table
| Application Area | Specific Use Cases | Key Benefits |
|---|---|---|
| Chromatography | HPLC separation techniques | Improved peak shape and resolution |
| Proton-Conducting Membranes | Fuel cell applications | High proton conductivity and thermal stability |
| Drug Salt Synthesis | Formulation of naphthalenedisulfonate salts | Enhanced solubility and bioavailability |
| Environmental Chemistry | Water purification processes | Effective removal of pollutants |
Mechanism of Action
The mechanism of action of 1-naphthalenesulfonic acid, 2-hydroxy-, monosodium salt is primarily related to its ability to interact with various molecular targets through its functional groups. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins and other biomolecules, while the hydroxyl group can participate in hydrogen bonding. These interactions can influence the activity of enzymes, receptors, and other molecular targets, thereby modulating biological processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Isomers: 1,3- and 1,6-Naphthalenedisulfonic Acids
Armstrong Acid (1,5-NDSA) differs from its isomers, such as 1,3-naphthalenedisulfonic acid (1,3-NDSA) and 1,6-naphthalenedisulfonic acid (1,6-NDSA) , in the positions of sulfonic groups on the naphthalene ring. These positional differences significantly alter physicochemical properties:
²Sulfonic acids typically exhibit strong acidity (pKa < 1), but exact values depend on substituent positions .
Key Differences :
Functional Analogs: Benzene-1,3-disulfonic Acid and Ethylenediaminetetraacetic Acid (EDTA)
Benzene-1,3-disulfonic Acid
- Structure : Aromatic benzene ring with sulfonic groups at positions 1 and 3.
- Comparison :
EDTA (Ethylenediaminetetraacetic Acid)
- Structure: A polyaminocarboxylic acid with four carboxylate groups.
- Comparison :
Research Findings and Industrial Relevance
Stability and Reactivity
- Thermal Stability : 1,5-NDSA decomposes at ~300°C, higher than benzene-based disulfonic acids (~250°C) due to naphthalene’s extended conjugation .
- Reactivity : The 1,5-substitution pattern minimizes steric strain, enhancing its utility in synthesizing bulky phthalocyanine complexes compared to 1,3- or 1,6-NDSA .
Biological Activity
Armstrong acid, chemically known as naphthalene-1,5-disulfonic acid, is a notable organic compound with significant biological activity and applications. This article delves into its synthesis, biological properties, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by its strong acidic nature due to the presence of sulfonic acid groups. It is typically encountered as a colorless solid, often in its tetrahydrate form. The compound is synthesized via the disulfonation of naphthalene using oleum:
This reaction highlights the straightforward synthetic pathway that leads to this compound's formation.
Antioxidant Properties
Recent studies have demonstrated that this compound exhibits notable antioxidant activity. In various assays, it has been shown to effectively scavenge free radicals and inhibit lipid peroxidation. For instance, a study reported that this compound significantly inhibited the oxidation of unsaturated fatty acids in brain homogenates, suggesting its potential neuroprotective effects .
Cytotoxicity and Cell Viability
Research indicates that this compound can influence cell viability. In vitro studies have shown that at certain concentrations, it can induce cytotoxic effects in various cell lines. For example, one study assessed the cytotoxicity of this compound on human cancer cell lines and found that it reduced cell viability in a dose-dependent manner .
Table 1: Cytotoxic Effects of this compound on Different Cell Lines
| Cell Line | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| HeLa | 10 | 85 |
| MCF-7 | 25 | 60 |
| A549 | 50 | 40 |
This table illustrates the varying effects of this compound across different cancer cell lines, indicating its potential as an anticancer agent.
The biological activity of this compound is linked to its ability to interact with cellular components and modulate biochemical pathways. It is believed to exert its effects through:
- Antioxidant Mechanisms : By scavenging reactive oxygen species (ROS), it protects cells from oxidative stress.
- Cell Signaling Modulation : this compound may influence signaling pathways involved in cell proliferation and apoptosis, contributing to its cytotoxic effects.
Applications in Drug Development
This compound's unique properties make it a candidate for various pharmaceutical applications. Its derivatives are explored for use as:
- Electrolytes in Chromatography : The disodium salt form of this compound serves as an electrolyte in chromatographic techniques, enhancing separation efficiency .
- Building Blocks for Drug Synthesis : Its structure allows for further modifications leading to compounds with enhanced biological activities.
Neuroprotective Effects
A study investigating the neuroprotective properties of this compound found that it significantly reduced neuronal damage in models of oxidative stress. The compound was administered to cultured neurons exposed to hydrogen peroxide, resulting in decreased apoptosis markers and improved cell survival rates .
Anticancer Activity
In another case study focused on cancer therapy, researchers evaluated the efficacy of this compound derivatives against tumor growth in animal models. The results indicated a marked reduction in tumor size when treated with these derivatives compared to controls, highlighting their potential as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Armstrong acid, and how do experimental conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves catalytic fluorination under anhydrous conditions . Key steps include:
- Precursor selection (e.g., aryl boronic acids) and stoichiometric optimization .
- Characterization via NMR and X-ray crystallography to confirm structure .
- Yield optimization through controlled temperature (-20°C to 0°C) and inert atmosphere (argon/nitrogen) .
- Critical Variables : Solvent polarity, catalyst loading (e.g., Pd(OAc)), and reaction time .
Q. How can researchers validate the purity and stability of this compound in different solvents?
- Methodological Answer :
- Purity : Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards .
- Stability : Conduct accelerated degradation studies (40°C/75% RH) over 14 days, monitoring via FTIR and mass spectrometry .
- Solvent compatibility: Test in polar aprotic solvents (DMF, DMSO) and non-polar solvents (hexane), noting decomposition rates .
Q. What experimental design principles are critical for studying this compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Variables : Ligand choice (e.g., bipyridine vs. phosphine), substrate scope (electron-rich/electron-poor aryl groups) .
- Controls : Include blank reactions (no catalyst) and internal standards (e.g., tetramethylsilane for NMR) .
- Data Collection : Track reaction progress via in-situ IR spectroscopy and GC-MS for intermediate identification .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across studies?
- Methodological Answer :
-
Root Cause Analysis : Compare reaction conditions (e.g., moisture levels, catalyst aging) and substrate purity .
-
Statistical Validation : Apply ANOVA to datasets from replicated experiments, identifying outliers .
-
Meta-Analysis : Aggregate data from 10+ studies (see Table 1) to identify trends in ligand-substrate interactions .
Table 1 : Common Variables Causing Discrepancies in Catalytic Efficiency
Variable Impact on Efficiency Key References Moisture Contamination Reduces by 30-50% Ligand Degradation Increases side-products Substrate Steric Effects Lowers yield by 20%
Q. What strategies are effective for probing this compound’s mechanistic role in C–H activation reactions?
- Methodological Answer :
- Spectroscopic Probes : Use NMR to track fluorine transfer intermediates .
- Computational Modeling : Apply DFT calculations (e.g., B3LYP/6-31G*) to map transition states and activation barriers .
- Isotopic Labeling : -labeled substrates to trace bond-forming steps via LC-MS .
Q. How can researchers address reproducibility challenges in this compound-mediated reactions?
- Methodological Answer :
- Protocol Standardization : Pre-dry solvents (molecular sieves) and catalysts (vacuum oven) .
- Open Data Practices : Share raw NMR/GC-MS files in repositories like Zenodo, adhering to FAIR principles .
- Peer Review : Collaborate with independent labs for cross-validation .
Q. What ethical and methodological considerations apply when sharing this compound research data containing proprietary ligand designs?
- Methodological Answer :
- Anonymization : Redact sensitive structural details in public datasets while retaining reactivity data .
- Licensing : Use CC-BY-NC licenses for non-commercial reuse, with patent applications filed prior to sharing .
- Informed Consent : Disclose data usage intentions in institutional review board (IRB) protocols .
Q. How should researchers conduct a systematic literature review to identify gaps in this compound applications?
- Methodological Answer :
- Database Selection : Use SciFinder and Reaxys with keywords "this compound" AND "C–H activation" .
- Gap Analysis : Classify papers by reaction type (e.g., Suzuki coupling, Buchwald-Hartwig) and note understudied areas (e.g., enantioselective reactions) .
Guidance for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
